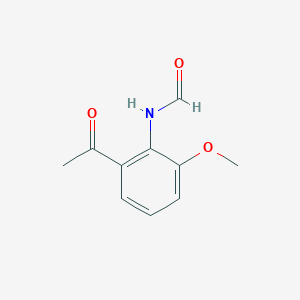
6-Bromo-2,4-dichloro-7-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,4-dichloro-7-methoxyquinoline is a quinoline derivative with the molecular formula C10H6BrCl2NO and a molecular weight of 306.97 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the quinoline ring, making it a unique and versatile chemical entity.
Métodos De Preparación
The synthesis of 6-Bromo-2,4-dichloro-7-methoxyquinoline typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of a quinoline precursor, followed by methoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters to ensure consistency and quality.
Análisis De Reacciones Químicas
6-Bromo-2,4-dichloro-7-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Methoxylation: The methoxy group can be modified or replaced through nucleophilic substitution reactions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Bromo-2,4-dichloro-7-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,4-dichloro-7-methoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
6-Bromo-2,4-dichloro-7-methoxyquinoline can be compared with other quinoline derivatives, such as:
6-Bromo-2-methoxyquinoline: Similar structure but lacks the dichloro substitution, leading to different chemical properties and reactivity.
6-Bromo-2-methylquinoline: Contains a methyl group instead of a methoxy group, affecting its biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H6BrCl2NO |
|---|---|
Peso molecular |
306.97 g/mol |
Nombre IUPAC |
6-bromo-2,4-dichloro-7-methoxyquinoline |
InChI |
InChI=1S/C10H6BrCl2NO/c1-15-9-4-8-5(2-6(9)11)7(12)3-10(13)14-8/h2-4H,1H3 |
Clave InChI |
CPOGXPPYDWHOOO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)N=C(C=C2Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


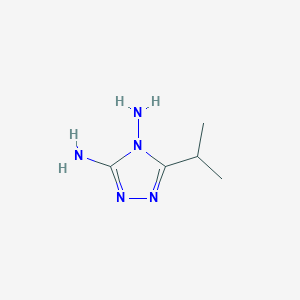
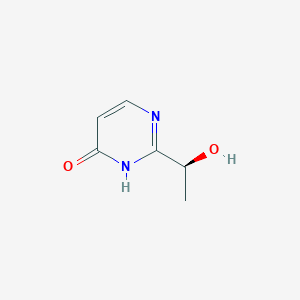
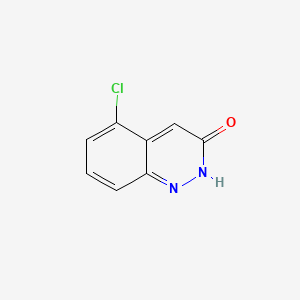
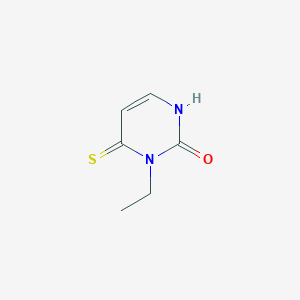
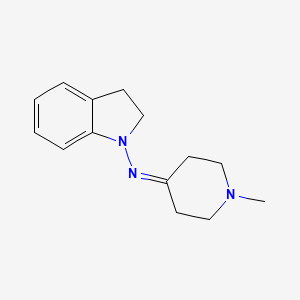
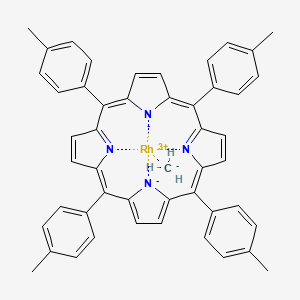


![5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13100701.png)

![Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether](/img/structure/B13100713.png)
![4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13100720.png)

